molecular formula C13H21NO4 B11065960 ethyl 1-hexyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 1-hexyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11065960
M. Wt: 255.31 g/mol
InChI Key: HHIWOSPLFVZDNF-UHFFFAOYSA-N
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Description

Ethyl 1-hexyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-hexyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with hexylamine, followed by cyclization and oxidation steps. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hexyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-hexyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-hexyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its functional groups and overall structure. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-hexyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its hexyl side chain, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

ethyl 1-hexyl-4-hydroxy-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H21NO4/c1-3-5-6-7-8-14-9-10(11(15)12(14)16)13(17)18-4-2/h15H,3-9H2,1-2H3

InChI Key

HHIWOSPLFVZDNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CC(=C(C1=O)O)C(=O)OCC

Origin of Product

United States

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